2-Isopropyl-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-propan-2-yl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17N/c1-10(2)13-8-7-11-5-3-4-6-12(11)9-13/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
UKXXZHBWKKSUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropyl 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives
Classical Cyclization Reactions for Tetrahydroisoquinoline Core Construction
Traditional methods for constructing the tetrahydroisoquinoline framework have long been the cornerstone of synthetic approaches to this class of compounds. These reactions, while established, continue to be refined and utilized for their reliability and versatility.
Pictet-Spengler Reaction and its Stereoselective Variants
The Pictet-Spengler reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, is a fundamental method for synthesizing tetrahydroisoquinolines. wikipedia.orgthermofisher.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgarkat-usa.org The driving force for this reaction is the formation of an electrophilic iminium ion, which then undergoes cyclization. wikipedia.org
The classical Pictet-Spengler reaction typically requires strong acidic conditions and elevated temperatures, especially when less nucleophilic aromatic rings like a phenyl group are involved. wikipedia.org For instance, the original synthesis involved reacting β-phenylethylamine with formaldehyde (B43269) dimethylacetal in the presence of hydrochloric acid. thermofisher.comnih.gov
Table 1: Key Features of the Pictet-Spengler Reaction
| Feature | Description |
| Reactants | β-arylethylamine and an aldehyde or ketone. wikipedia.org |
| Catalyst | Typically a protic or Lewis acid. thermofisher.com |
| Mechanism | Formation of an iminium ion followed by intramolecular electrophilic aromatic substitution. wikipedia.orgdepaul.edu |
| Products | Tetrahydroisoquinolines and related heterocyclic compounds like β-carbolines. nih.govnih.gov |
Stereoselective variants of the Pictet-Spengler reaction have been extensively developed to control the stereochemistry at the newly formed chiral center. When using chiral β-arylethylamines, such as those derived from amino acids, the inherent chirality of the starting material can direct the stereochemical outcome of the cyclization. arkat-usa.org For example, the reaction of enantiopure tryptophan esters leads to the formation of 1,2,3,4-tetrahydro-β-carbolines with the new stereocenter at C-1 being either cis or trans to the existing stereocenter at C-3, depending on the reaction conditions. wikipedia.org Kinetic control at lower temperatures often favors the cis product, while thermodynamic control at higher temperatures can lead to the trans isomer. brandeis.edu
Furthermore, the use of chiral catalysts, such as chiral Brønsted acids, has enabled the asymmetric Pictet-Spengler reaction with prochiral starting materials, affording enantiomerically enriched tetrahydroisoquinolines. nih.gov The solvent can also play a crucial role in the stereoselectivity of the reaction. nih.gov
Bischler-Napieralski Cyclization and Subsequent Reduction Approaches
The Bischler-Napieralski reaction, discovered in 1893, is another classical and widely used method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to tetrahydroisoquinolines. wikipedia.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂), under refluxing acidic conditions. nrochemistry.comorganic-chemistry.org The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com
The mechanism of the Bischler-Napieralski reaction is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.org The resulting 3,4-dihydroisoquinoline (B110456) contains an imine functional group that can be readily reduced to the corresponding tetrahydroisoquinoline. rsc.org
Table 2: Common Reagents in Bischler-Napieralski Reaction
| Reagent | Function |
| Phosphorus pentoxide (P₂O₅) | Dehydrating agent. organic-chemistry.org |
| Phosphoryl chloride (POCl₃) | Dehydrating agent. organic-chemistry.org |
| Zinc chloride (ZnCl₂) | Condensing agent. organic-chemistry.org |
Subsequent reduction of the 3,4-dihydroisoquinoline intermediate is a crucial step in obtaining the desired tetrahydroisoquinoline. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.orgyoutube.com This two-step sequence of Bischler-Napieralski cyclization followed by reduction provides a versatile route to a wide range of substituted tetrahydroisoquinolines. rsc.org For instance, the reduction of a 3,4-dihydroisoquinoline with LiAlH₄ can stereoselectively generate a tetrahydroisoquinoline with multiple stereocenters. rsc.org The development of asymmetric reduction methods for the prochiral 3,4-dihydroisoquinolines has become a significant area of research to access enantiomerically pure tetrahydroisoquinolines. rsc.org
Modern Catalytic and Enantioselective Synthesis of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline Scaffolds
Modern synthetic strategies have increasingly focused on the development of catalytic and enantioselective methods to produce chiral tetrahydroisoquinolines with high efficiency and stereocontrol. These approaches offer significant advantages over classical methods, particularly in the synthesis of enantiomerically pure compounds.
Asymmetric Reduction Strategies
Asymmetric reduction of prochiral precursors, such as isoquinolines or 3,4-dihydroisoquinolines, is a powerful strategy for the synthesis of chiral tetrahydroisoquinolines. rsc.org This can be achieved through various catalytic methods, including hydrogenation and transfer hydrogenation.
Transition-metal-catalyzed asymmetric hydrogenation has emerged as a highly efficient method for the enantioselective synthesis of tetrahydroisoquinolines. rsc.org This approach typically involves the hydrogenation of isoquinolines or their derivatives using a chiral transition-metal complex as the catalyst. Rhodium, iridium, and ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed. nih.govacs.orgrsc.org
For the hydrogenation of isoquinolines, activation of the substrate is often necessary. This can be achieved by using a strong Brønsted acid, such as HCl, which protonates the nitrogen atom of the isoquinoline (B145761), making it more susceptible to hydrogenation. rsc.orgnih.gov The combination of a chiral catalyst and an acid activator can lead to high conversions and excellent enantioselectivities (up to 99% ee). rsc.orgnih.gov The choice of solvent can also significantly influence the enantioselectivity of the reaction. nih.gov
Table 3: Catalysts for Asymmetric Hydrogenation of Isoquinolines
| Metal | Ligand Type | Activator |
| Rhodium (Rh) | Chiral bisphosphine-thiourea | Strong Brønsted acid (e.g., HCl) rsc.orgnih.gov |
| Iridium (Ir) | Chiral phosphoramidite | Hydrogen halide (generated in situ) acs.orgthieme-connect.de |
| Ruthenium (Ru) | BINAP | - acs.org |
| Palladium (Pd) | - | - rsc.org |
Catalytic transfer hydrogenation is an alternative to using molecular hydrogen (H₂) for the reduction of isoquinolines. unito.itnih.gov This method utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, to transfer hydrogen to the substrate in the presence of a catalyst. unito.itnih.gov Ruthenium complexes, particularly those with TsDPEN ligands, have proven to be effective catalysts for the asymmetric transfer hydrogenation of 1-aryl dihydroisoquinolines, affording tetrahydroisoquinolines with high enantiomeric excess. organic-chemistry.org
This method offers several advantages, including operational simplicity and the avoidance of high-pressure hydrogen gas. The chemoselective reduction of the C=N bond in the presence of other reducible functional groups can be achieved by careful selection of the catalyst and reaction conditions. unito.it
Enzymatic Approaches for Stereoselective Synthesis (e.g., Norcoclaurine Synthase-Catalyzed Reactions)
The use of biocatalysts in organic synthesis provides a powerful and sustainable alternative to traditional chemical methods for accessing complex molecules like tetrahydroisoquinolines. ucl.ac.uk Norcoclaurine synthase (NCS), an enzyme that catalyzes the Pictet-Spengler reaction in the biosynthesis of benzylisoquinoline alkaloids, has been extensively studied for its utility in creating chiral THIQ derivatives. ucl.ac.uknih.govnih.gov
NCS facilitates the condensation of dopamine (B1211576) and its analogues with various aldehydes to produce (S)-configured tetrahydroisoquinolines. ucl.ac.uk This enzymatic approach is noted for its high stereospecificity. researchgate.net Researchers have expanded the substrate scope of NCS beyond its natural partners, successfully employing non-natural phenethylamine (B48288) analogues and functionalized aldehydes. ucl.ac.uk
Furthermore, protein engineering has been used to enhance the catalytic activity and broaden the substrate range of NCS. By creating mutants, such as the L68T/M97V variant of Thalictrum flavum NCS (TfNCS), scientists have achieved high conversion rates and excellent stereoselectivity for bulky, non-natural substrates. nih.govnih.gov This engineered enzyme has proven effective in synthesizing (S)-1-aryl-tetrahydroisoquinolines with high optical purity. nih.govnih.gov
Table 1: Performance of Engineered Norcoclaurine Synthase (NCS) in the Synthesis of (S)-1-aryl-THIQs
| NCS Variant | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| L68T/M97V | Benzaldehyde and Dopamine | >96 | 92-99 | nih.govnih.gov |
| L68T/M97V | 4-Biphenylaldehyde and Dopamine | >99 | 92-99 | nih.govnih.gov |
| Wild-Type (TfNCS) | Chiral α-methyl-phenylacetaldehyde | N/A | High Stereospecificity | researchgate.net |
Nucleophilic Addition to Isoquinolines and Dihydroisoquinolinium Salts
Nucleophilic addition to isoquinoline precursors, particularly isoquinolinium salts and 3,4-dihydroisoquinolines, is a versatile and convergent strategy for constructing the THIQ skeleton. acs.orgnih.gov This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at the C-1 position.
A common method involves the reaction of N-alkyl isoquinolinium salts with various nucleophiles. For instance, the presence of an electron-withdrawing group, such as an ester at the C-3 position, activates the C-1 position towards nucleophilic attack. nih.gov Organolithium reagents, alcoholates (like sodium methoxide), and borohydrides have been successfully added to these activated salts to generate 1,2-disubstituted 1,2-dihydroisoquinolines. nih.gov
Another powerful technique is the reaction of ketoamides with organomagnesium compounds (Grignard reagents). This interaction, followed by acid-catalyzed cyclization, provides an efficient route to 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines. nih.gov The synthesis of 3-substituted THIQs can also be achieved through the reaction of N-tosyliminium ions, generated in situ, with silicon-based nucleophiles. researchgate.net Furthermore, the diastereoselective addition of organometallic reagents to benzoquinone monoketal-derived sulfinimines has been developed to access spirocyclic THIQs with high control over stereochemistry. acs.orgnih.gov
Palladium-Catalyzed Asymmetric Allylic Amination Strategies
Palladium-catalyzed asymmetric allylic amination (AAA) has emerged as a potent method for the enantioselective synthesis of allylic amines, which can be valuable precursors or analogues of substituted tetrahydroisoquinolines. thieme-connect.de This strategy facilitates the formation of C-N bonds with a high degree of stereocontrol. thieme-connect.de
The reaction typically involves the coupling of an allylic substrate, such as a vinyl cyclic carbonate or an allylic alcohol, with an amine nucleophile in the presence of a palladium catalyst and a chiral ligand. nih.govacs.org Researchers have developed protocols for the asymmetric synthesis of α,α-disubstituted allylic N-arylamines using modular vinyl cyclic carbonates and unactivated aromatic amines, achieving excellent enantioselectivity (up to 97% ee). nih.gov The scope of the reaction is broad, accommodating a wide range of primary alkyl amines and less reactive anilines, thereby producing acyclic tetrasubstituted stereocenters. acs.org The choice of the chiral ligand, often a monophosphoramidite, is crucial for achieving high regio- and enantioselectivity. acs.org
Introduction of the Isopropyl Group and Other Substituents
Alkylation Reactions at Specific Positions (e.g., C-1, N-2)
The functionalization of the tetrahydroisoquinoline core through alkylation at specific positions is a key step in the synthesis of its derivatives. The nitrogen at the N-2 position and the carbon at the C-1 position are common sites for modification.
N-2 Alkylation: The introduction of an isopropyl group at the N-2 position is a defining step in the synthesis of the target compound. This is typically achieved through standard N-alkylation procedures. For example, selected 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized as part of studies on beta-adrenoreceptor agents. nih.gov Similarly, reductive amination sequences can be employed to install substituents on the nitrogen atom. thieme.de
C-1 Alkylation: The C-1 position can be alkylated using several methods. A direct approach involves the deprotonation of the C-1 position with a strong base like butyllithium, followed by quenching with an electrophile. acs.org An alternative strategy is the oxidative C-1 arylation using aryl Grignard reagents, mediated by diethyl azodicarboxylate (DEAD). organic-chemistry.org Furthermore, 1,1-disubstituted THIQs can be prepared from ketoamides via reaction with Grignard reagents and subsequent cyclization. nih.gov A series of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966) derivatives have been synthesized and evaluated for antihypertensive activity, demonstrating the importance of substitution at this position. nih.gov
Table 2: Examples of Alkylation Reactions for THIQ Derivatives
| Position | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| N-2 | N-Alkylation | Isopropyl halide (or equivalent) | 2-Isopropyl-THIQ | nih.gov |
| N-2 | Reductive N-Alkylation | Aldehyde/Ketone, Reducing Agent | N-Aryl-THIQ | thieme.de |
| C-1 | Alkylation | BuLi, Electrophile | 1,3-Disubstituted-THIQ | acs.org |
| C-1 | Oxidative Arylation | Aryl Grignard, DEAD | 1-Aryl-THIQ | organic-chemistry.org |
| C-1, C-1 | Grignard Addition/Cyclization | Ketoamide, Organomagnesium compound, PTSA | 1,1-Disubstituted-THIQ | nih.gov |
Alkoxy Group Installation Methodologies
Alkoxy groups, such as methoxy (B1213986) groups, are common substituents in natural and synthetic tetrahydroisoquinoline alkaloids, often influencing their biological activity. Several methods exist for their installation.
One direct method involves the nucleophilic addition of an alcoholate, such as sodium methoxide, to an activated isoquinolinium salt. This reaction can regioselectively introduce an alkoxy group at the C-1 position. nih.gov O-methylation of existing hydroxyl groups is another prevalent strategy. This transformation is often a key step in the total synthesis of complex alkaloids, where a phenol (B47542) is converted to a methoxybenzene moiety using a suitable methylating agent. acs.orgnih.gov Additionally, synthetic sequences can be designed where alkoxy-substituted precursors are used from the outset, carrying the desired functionality through the reaction pathway to the final THIQ product. rsc.org
Conjugation with Peptide Derivatives
The conjugation of the tetrahydroisoquinoline scaffold to peptides is a powerful strategy in drug discovery to create hybrid molecules with potentially enhanced biological properties. nih.gov The unnatural α-amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a particularly important building block for this purpose, serving as a conformationally constrained analogue of phenylalanine or proline. nih.gov
A robust method for creating these conjugates is solid-phase peptide synthesis (SPPS). nih.govacs.org In this approach, a THIQ-3-carboxylic acid moiety is coupled to the N-terminus of a resin-bound peptide. nih.govacs.org Condensation protocols, such as those using HBTU/HOBt, are employed to form the amide bond, leading to the synthesis of THIQ-peptide hybrids in good yields. nih.govacs.org This methodology allows for the systematic variation of the peptide sequence, enabling the exploration of structure-activity relationships. For example, a series of THIQ-dipeptide conjugates with a C-terminal lysine (B10760008) have been synthesized to introduce cationic properties, with yields ranging from 78% to 89%. nih.govacs.org
Table 3: Synthesis of THIQ-Dipeptide Conjugates via SPPS
| Compound ID | Dipeptide Motif (AA-Lys) | Amino Acid (AA) Substitution Type | Yield (%) | Reference |
|---|---|---|---|---|
| 7a | Cys-Lys | Special Case | 81 | nih.govacs.org |
| 7b | Tyr-Lys | Hydrophobic | 85 | nih.govacs.org |
| 7c | His-Lys | Cationic | 82 | nih.govacs.org |
| 7d | Met-Lys | Hydrophobic | 89 | nih.govacs.org |
| 7e | Arg-Lys | Cationic | 78 | nih.govacs.org |
| 7f | Thr-Lys | Polar | 86 | nih.govacs.org |
| 7g | Ser-Lys | Polar | 80 | nih.govacs.org |
| 7h | Glu-Lys | Negative | 79 | nih.govacs.org |
| 7i | Trp-Lys | Hydrophobic | 84 | nih.govacs.org |
Synthesis of Functionally Substituted this compound Analogues
The synthesis of this compound and its derivatives can be broadly approached through two main strategies: the construction of the THIQ core with the N-isopropyl group already in place, or the N-isopropylation of a pre-existing tetrahydroisoquinoline ring. Key methodologies such as the Pictet-Spengler and Bischler-Napieralski reactions, as well as direct N-alkylation techniques, are instrumental in preparing these compounds.
One of the most direct methods for introducing the N-isopropyl group is through reductive amination. This involves the reaction of 1,2,3,4-tetrahydroisoquinoline (B50084) with acetone (B3395972) in the presence of a reducing agent. This method is efficient for the synthesis of the parent this compound.
Another common approach is the direct N-alkylation of the THIQ scaffold using an isopropyl halide, such as 2-bromopropane, in the presence of a base. This method's success is often dependent on the specific substitution pattern of the THIQ ring and the reaction conditions employed.
The renowned Pictet-Spengler reaction offers a powerful tool for constructing the tetrahydroisoquinoline skeleton. amazonaws.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. nih.gov For the synthesis of 2-isopropyl derivatives, a β-arylethylamine can be reacted with acetone, although this specific application can be challenging and may require harsh conditions. Alternatively, a primary β-arylethylamine can be first N-isopropylated before undergoing the Pictet-Spengler cyclization.
Similarly, the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamides, can be adapted for the synthesis of these analogues. ub.edunih.gov This typically results in a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline. The N-isopropyl group can be introduced either before or after the cyclization and reduction sequence.
Functionally substituted analogues, bearing additional groups on the aromatic ring or at other positions of the heterocyclic core, are often prepared by selecting appropriately substituted starting materials for these classical cyclization reactions. For instance, using a substituted phenylethylamine in the Pictet-Spengler reaction will result in a correspondingly substituted THIQ product.
Below are tables summarizing various synthetic approaches to functionally substituted this compound analogues, detailing the reactants, conditions, and resulting products.
Table 1: Synthesis of this compound via Reductive Amination
| Starting Material | Reagents and Conditions | Product | Reference |
| 1,2,3,4-Tetrahydroisoquinoline | Acetone, Sodium triacetoxyborohydride, Dichloroethane, Acetic acid | This compound | N/A |
| 1,2,3,4-Tetrahydroisoquinoline | Acetone, Sodium cyanoborohydride, Methanol, Acetic acid | This compound | N/A |
Table 2: N-Alkylation Approaches to 2-Isopropyl-THIQ Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| 1,2,3,4-Tetrahydroisoquinoline | 2-Bromopropane, Potassium carbonate, Acetonitrile, Reflux | This compound | N/A |
| Substituted 1,2,3,4-Tetrahydroisoquinoline | Isopropyl iodide, Triethylamine, Dimethylformamide | Substituted this compound | ub.edu |
Table 3: Synthesis of Functionally Substituted THIQs via Cyclization Reactions
| Amine/Amide Precursor | Carbonyl/Cyclizing Agent | Key Reaction Type | Product | Reference |
| N-Isopropyl-2-(3,4-dimethoxyphenyl)ethan-1-amine | Formaldehyde, Formic acid | Pictet-Spengler | 2-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | N/A |
| N-(2-(3,4-Dimethoxyphenyl)ethyl)isobutyramide | Phosphorus oxychloride, Toluene, Reflux; then Sodium borohydride | Bischler-Napieralski | 2-Isopropyl-1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | N/A |
These synthetic strategies provide a versatile toolbox for the preparation of a wide range of functionally substituted this compound analogues, enabling further exploration of their chemical and biological properties.
Structure Activity Relationship Sar Studies of 2 Isopropyl 1,2,3,4 Tetrahydroisoquinoline Derivatives
Influence of the Isopropyl Group on Biological Activity and Selectivity
The substituent at the N-2 position of the tetrahydroisoquinoline ring plays a crucial role in determining the potency and selectivity of its derivatives. rsc.org The size and lipophilicity of the N-2 substituent can significantly impact the compound's interaction with its biological target. rsc.org
In the context of orexin (B13118510) receptor antagonists, the N-2 substituent is a key determinant of activity. For a series of 1-substituted THIQ derivatives, the n-propyl group at the N-2 position was found to be optimal for potency. researchgate.net Specifically, the n-propyl derivative 5a demonstrated a Ke value of 23.7 nM and exhibited 108-fold greater selectivity for the orexin-1 receptor. researchgate.net This highlights the sensitivity of the receptor to the size and nature of the alkyl group at this position. While direct data on the 2-isopropyl group in this specific series is not provided, the high potency of the n-propyl analog suggests that a small, lipophilic alkyl group is favored.
Substituent Effects on the Tetrahydroisoquinoline Ring System
Modifications to the core tetrahydroisoquinoline ring system, including the aromatic rings and stereocenters, have a profound effect on the biological activity of the resulting derivatives.
The substitution pattern on the aromatic portion of the THIQ scaffold is a critical determinant of biological activity. acs.org Electron-donating and electron-withdrawing groups on the aromatic ring can significantly modulate the biological potential of the synthesized compounds. nuph.edu.uaresearchgate.net
For instance, in a series of THIQ derivatives developed as Rho kinase (ROCK) inhibitors, specific substitutions on the aromatic ring were essential for high potency. nih.gov The presence of a 6-methoxy group on the THIQ ring, in combination with other functionalities, contributed to the lead compound's subnanomolar potency. nih.gov
In another study focusing on isoquinoline (B145761) derivatives targeting neuroendocrine prostate cancer cells, substitutions at the 6- and 7-positions of the isoquinoline core were found to be crucial. nih.gov Replacing the ethoxy group at the 6-position with larger groups like propoxy or isopropoxy significantly reduced activity, indicating an intolerance for steric bulk at this position. nih.gov Furthermore, introducing electron-withdrawing carboxyl groups at either the 6- or 7-position led to a significant decrease or complete loss of activity. nih.gov This suggests that the electronic properties of the substituents on the aromatic ring are critical for maintaining biological activity.
The following table summarizes the effects of various substituents on the aromatic ring of tetrahydroisoquinoline derivatives from different studies.
| Compound Series | Substitution Position | Substituent | Effect on Activity | Reference |
| Isoquinoline Derivatives | 6-position | Propoxy, Isopropoxy | Significantly reduced activity | nih.gov |
| Isoquinoline Derivatives | 6- or 7-position | Carboxyl group | Significantly decreased or lost activity | nih.gov |
| Rho Kinase Inhibitors | 6-position | Methoxy (B1213986) group | Contributed to high potency | nih.gov |
The stereochemistry of the tetrahydroisoquinoline core, particularly at the C-1 and C-3 positions, is a critical factor influencing molecular interactions and biological activity. rsc.orgdntb.gov.uanih.gov The introduction of chirality at the C-1 position often leads to significant differences in the pharmacological profiles of the enantiomers. rsc.orgnih.gov
Many biologically active THIQ natural products possess a chiral center at the C-1 position. nih.gov The specific stereoisomer is often crucial for its biological function. For example, in the development of ligands for asymmetric transfer hydrogenation reactions, the orientation of a phenyl substituent at the C-1 position had a dramatic effect on selectivity. researchgate.net The trans-isomer of a C-1 phenyl-substituted THIQ derivative yielded high enantioselectivity (94% ee), while the cis-isomer resulted in no selectivity. researchgate.net
Similarly, substitutions at the C-3 position can also have a significant impact. In a study on THIQ derivatives as potential anticancer agents, variations at the C-3 position, along with the N-2 position, were explored to develop novel analogs of the natural alkaloid N-methylisosalsoline. nih.govresearchgate.net The antitubulin and antiproliferative activities of certain C-1/C-3 substituted THIQs were found to be dependent on the pharmacophore group at the C-6 position, highlighting the interplay between different substitution points on the scaffold. nih.gov
The table below illustrates the importance of stereochemistry at the C-1 position.
| Compound Series | Chiral Center | Isomer | Effect on Selectivity/Activity | Reference |
| C1-Phenyl-substituted THIQs | C-1 | trans | High enantioselectivity (94% ee) | researchgate.net |
| C1-Phenyl-substituted THIQs | C-1 | cis | No selectivity | researchgate.net |
Role of Functional Groups and Linkers in Molecular Recognition
The introduction of various functional groups and linkers to the 2-isopropyl-1,2,3,4-tetrahydroisoquinoline scaffold is a key strategy for modulating its interaction with biological targets. These modifications can influence binding affinity, selectivity, and pharmacokinetic properties.
In the development of ROCK inhibitors, a carboxamide linker at the C-3 position of the THIQ ring was a key structural feature. nih.gov This linker, connecting the THIQ core to a substituted phenyl ring, was crucial for achieving high potency and selectivity. The lead compound from this series, which included this linker, exhibited subnanomolar potency against ROCK-II and an off-target hit rate of only 1.6% against a panel of 442 kinases. nih.gov
The nature of the functional groups attached to the core structure can also play a significant role in molecular recognition. For example, in a series of tetrandrine (B1684364) derivatives, which are bisbenzylisoquinoline alkaloids, chemical modifications to introduce new functional groups were shown to improve their biological activity. nih.gov These results suggest that systematic modifications and the introduction of diverse functional groups can be a successful strategy for developing new therapeutic agents. nih.gov
Strategies for Enhancing Potency and Selectivity
Several strategies can be employed to enhance the potency and selectivity of this compound derivatives. These often involve a combination of the principles discussed in the previous sections.
One common strategy is the hybridization of the THIQ scaffold with other known pharmacophores. Derivatization of quercetin (B1663063) with a THIQ moiety at the C8 position was shown to enhance its lipophilicity and improve its inhibitory potential and selectivity towards certain enzymes. mdpi.com This approach can lead to compounds with improved profiles for further optimization.
Another key strategy is the optimization of substituents on both the aromatic ring and the nitrogen atom. As seen with the ROCK inhibitors, fine-tuning the substituents on the THIQ core and the linked phenyl ring led to a highly potent and selective compound. nih.gov
Furthermore, the introduction of specific functional groups to block metabolic pathways or enhance target interactions is a valid approach. For instance, the introduction of a chlorine atom near a hydroxyl group on a phenyl substituent of an isoquinoline derivative was considered to reduce glucuronidation metabolism due to steric and electronic effects. nih.gov
The following table summarizes some strategies used to enhance the potency and selectivity of THIQ derivatives.
| Strategy | Example | Outcome | Reference |
| Molecular Hybridization | Derivatization of quercetin with THIQ | Enhanced lipophilicity, improved inhibitory potential and selectivity | mdpi.com |
| Substituent Optimization | Fine-tuning of substituents on THIQ and linked phenyl ring | Highly potent and selective ROCK inhibitor | nih.gov |
| Metabolic Blocking | Introduction of a chlorine atom near a hydroxyl group | Potential to reduce glucuronidation | nih.gov |
Molecular Target Interactions and Mechanistic Investigations
Receptor Binding and Modulation Studies
Opioid Receptor Interactions (e.g., Kappa, Mu, Delta Subtypes)
The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) subtypes, is a critical target for pain management and the treatment of various central nervous system disorders. mdpi.comnih.gov Research has explored the interaction of 2-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives with these receptors, revealing potent and selective antagonist activity, particularly at the kappa opioid receptor (KOR).
Derivatives of this compound have been identified as a novel class of KOR antagonists. nih.govnih.gov The isopropyl group at the 2-position of the tetrahydroisoquinoline ring has been shown to be crucial for high KOR antagonist potency. nih.gov For instance, the replacement of the isopropyl group with a hydrogen atom resulted in a significant 168-fold decrease in KOR antagonist potency. nih.gov Similarly, substituting the isopropyl group with a phenyl ring led to a 109-fold reduction in potency. nih.gov However, a cyclopropyl (B3062369) group, which is similar in size to the isopropyl group, resulted in only a 4.6-fold decrease in potency, highlighting the importance of this substituent for potent KOR antagonism. nih.gov
In vitro studies using a [³⁵S]GTPγS binding assay have demonstrated that these compounds are pure opioid receptor antagonists with no agonist activity. nih.govdocumentsdelivered.com Certain analogues exhibit high potency and selectivity for the KOR over the µ-opioid receptor (MOR) and δ-opioid receptor (DOR). nih.govdocumentsdelivered.com For example, one derivative showed a K_e value of 0.14 nM at the KOR and was 1730-fold and 4570-fold selective for the KOR relative to the MOR and DOR, respectively. nih.gov Another related compound, (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(−4-methylpiperidine-1-yl)methyl]propyl}−1,2,3,4-tetrahydroisoquinoline-3-carboxamide, displayed a K_e of 0.37 nM and was 645-fold and over 8100-fold selective for the KOR relative to the MOR and DOR. nih.gov
| Compound | Receptor Subtype | K_e (nM) | Selectivity (µ/κ) | Selectivity (δ/κ) | Reference |
| Compound 2 | Kappa (κ) | 0.14 | 1730 | 4570 | nih.gov |
| Mu (µ) | 242 | nih.gov | |||
| Delta (δ) | 640 | nih.gov | |||
| Compound 1 | Kappa (κ) | 6.80 | 21 | >441 | nih.govnih.gov |
| Mu (µ) | 144 | nih.gov | |||
| Delta (δ) | >3000 | nih.gov | |||
| Compound 6 (H at 2-position) | Kappa (κ) | 23.5 | nih.gov | ||
| Compound 7 (Phenyl at 2-position) | Kappa (κ) | 15.2 | nih.gov | ||
| Compound 8 (Cyclopropyl at 2-position) | Kappa (κ) | 0.64 | 417 | >4690 | nih.gov |
N-Methyl-D-Aspartate (NMDA) Receptor Subunit Modulation (GluN2B, GluN2C, GluN2D)
The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, is fundamental to synaptic plasticity, learning, and memory. nih.gov Dysfunction of NMDA receptors is implicated in a range of neurological disorders. nih.gov Tetrahydroisoquinoline derivatives have been investigated as subunit-selective potentiators of NMDA receptors, particularly those containing the GluN2C or GluN2D subunits. nih.gov
A series of tetrahydroisoquinolines have been synthesized and evaluated for their ability to modulate NMDA receptor function. nih.gov These compounds have shown selective potentiation of NMDA receptors containing GluN2C or GluN2D subunits, with no effect on receptors containing GluN2A or GluN2B subunits. nih.gov The most potent analogues demonstrated EC₅₀ values of 300 nM and produced a greater than two-fold enhancement of the response to maximal concentrations of glutamate and glycine. nih.gov These compounds represent a significant class of small molecule, subunit-selective positive allosteric modulators of NMDA receptors. nih.gov
| Compound Class | Receptor Subunit | Activity | EC₅₀ (nM) | Potentiation | Reference |
| Tetrahydroisoquinolines | GluN2C/GluN2D | Potentiator | 300 | >2-fold | nih.gov |
| GluN2A/GluN2B | No effect | - | - | nih.gov |
Dopamine (B1211576) D3 Receptor Binding Affinity and Selectivity
The dopamine D3 receptor is a key target in the development of treatments for neuropsychiatric disorders, including schizophrenia and substance abuse. nih.gov Novel 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been synthesized and identified as potent and selective dopamine D3 receptor ligands. nih.govnih.gov
Structure-activity relationship studies have led to the development of compounds with high affinity in the low nanomolar range and significant selectivity for the D3 receptor over the D2 receptor subtype. nih.gov For example, the compound (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide exhibits a high affinity for the human D3 receptor with a K_i of 12 nM and a 123-fold preference for the D3 receptor compared to the D2 receptor. nih.gov Another study identified a tetrahydroisoquinoline derivative with a high D3 receptor affinity (pKi of 8.4) and 150-fold selectivity over the D2 receptor. nih.gov
| Compound | Receptor | K_i (nM) | Selectivity (D2/D3) | Reference |
| (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide (51) | Dopamine D3 | 12 | 123-fold | nih.gov |
| Compound 31 | Dopamine D3 | pKi = 8.4 | 150-fold | nih.gov |
Angiotensin II Receptor (AT2) Binding
Currently, there is no available research data specifically detailing the binding of this compound to the Angiotensin II (AT2) receptor in the provided search results.
Orexin (B13118510) Receptor Antagonism
The orexin system, which includes the orexin 1 (OX1) and orexin 2 (OX2) receptors, plays a role in regulating sleep, wakefulness, and reward processes. nih.gov Selective antagonism of the OX1 receptor is being explored as a potential therapy for drug addiction. nih.govnih.gov Substituted tetrahydroisoquinolines have been designed and synthesized as selective antagonists for the OX1 receptor. nih.govnih.gov
Structure-activity relationship studies have revealed that pyridylmethyl groups are optimal for activity at the acetamide (B32628) position of the tetrahydroisoquinoline scaffold. nih.gov Further modifications at the 1-position of the tetrahydroisoquinoline ring have shown that an optimally substituted benzyl (B1604629) group is required for potent OX1 receptor activity. nih.gov These efforts have led to the identification of compounds with improved potency and selectivity for the OX1 receptor over the OX2 receptor. nih.gov For example, compound 73 (RTIOX-251) was identified with an apparent dissociation constant (K_e) of 16.1 nM at the OX1 receptor and over 620-fold selectivity over the OX2 receptor. nih.gov
| Compound | Receptor | K_e (nM) | Selectivity (OX2/OX1) | Reference |
| Compound 73 (RTIOX-251) | Orexin 1 (OX1) | 16.1 | >620-fold | nih.gov |
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Partial Agonism
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose metabolism and adipogenesis, making it a target for anti-diabetic drugs. nih.govmdpi.com A novel series of 2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and identified as selective PPARγ partial agonists. nih.gov
One such derivative, (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g), demonstrated potent partial agonist activity with an EC₅₀ of 13 nM and a maximal response of 30%. nih.gov This compound provides a novel scaffold for the development of selective PPARγ partial agonists, which may offer therapeutic benefits for insulin (B600854) resistance and hyperglycemia with a reduced risk of side effects associated with full agonists. nih.gov Computational docking studies have suggested that these compounds bind to PPARγ in a manner similar to other known partial agonists. nih.gov
| Compound | Activity | EC₅₀ (nM) | Maximal Response (%) | Reference |
| Compound 20g | PPARγ Partial Agonist | 13 | 30 | nih.gov |
Estrogen Receptor Alpha (ERα) Modulation
Research into the development of selective estrogen receptor modulators (SERMs) has identified derivatives of tetrahydroisoquinoline as having significant potential. nih.gov Through high-throughput screening, a tetrahydroisoquinoline derivative was discovered, which served as a basis for the development of more potent analogues. nih.gov Modifications, such as the introduction of an aminoethoxy side chain and a methyl group at the 1-position of the tetrahydroisoquinoline core, yielded compounds with considerable potency in a cell-based reporter gene assay. nih.gov These analogues demonstrated antagonistic behavior in the MCF-7 human breast adenocarcinoma cell line. nih.gov
To understand the interaction between these ligands and the receptor, the X-ray crystallographic structure of a 1-H tetrahydroisoquinoline derivative in complex with the ERα-ligand binding domain (LBD) has been resolved. nih.gov This structural analysis revealed that the compound binds to the same cleft of the receptor as other known SERMs, such as raloxifene, and exhibits a comparable binding mode. nih.gov This provides insight into the molecular basis for the observed antagonist activity. The modulation of ERα is critical as its overactivation or deregulation is a known non-genotoxic mode of action for carcinogenesis. nih.gov Upon ligand binding, ERα undergoes conformational changes, dimerizes, and translocates to the nucleus to bind to estrogen response elements (EREs), thereby regulating gene networks involved in cell growth, motility, and proliferation. nih.gov
Other Biological Activities and Associated Mechanisms
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key structural motif found in many natural and synthetic compounds that exhibit a wide array of biological activities. nuph.edu.ua Derivatives of this scaffold have been investigated for various therapeutic applications, including as antitumor, anti-inflammatory, and neuroprotective agents. nuph.edu.uanih.gov The biological effects are highly dependent on the substitution pattern on the THIQ ring system.
While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives has been a subject of interest for its potential antimicrobial effects. nih.gov
Research into various THIQ analogs has demonstrated that this structural class can exhibit significant antibacterial and antifungal properties. nuph.edu.uanih.gov For instance, novel synthesized piperidinyl tetrahydrothieno[2,3-c]isoquinolines have shown promising activities against various pathogenic bacterial and fungal strains. nih.govacs.org Similarly, a study on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives reported that some of these compounds displayed significant antifungal activity against several fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.net Another study highlighted the antifungal potential of synthetic tetrahydroquinolines against phytopathogenic fungi like Cladosporium cladosporoides. nih.gov
The mechanism of action for the antimicrobial effects of THIQ derivatives is generally linked to their specific structural features, which can be modified to enhance potency. For example, in one study, the introduction of a nitro group (an electron-withdrawing group) on a phenyl ring substituent enhanced activity against P. aeruginosa, while a methoxy (B1213986) group (an electron-donating group) increased activity against S. aureus and E. coli. nih.govacs.org These findings underscore the potential of the THIQ scaffold as a template for developing new antimicrobial agents, although specific data for the 2-isopropyl derivative remains to be elucidated.
Antimicrobial Activity of Selected Tetrahydroisoquinoline (THIQ) Analogs
This table summarizes the observed antimicrobial activities for various derivatives of the core THIQ structure, highlighting the versatility of this scaffold in antimicrobial research. Data for the specific compound this compound is not available in the cited sources.
| THIQ Derivative Class | Observed Activity | Target Organisms | Reference |
|---|---|---|---|
| Piperidinyl tetrahydrothieno[2,3-c]isoquinolines | Antibacterial & Antifungal | B. cereus, S. aureus, various pathogenic fungi | nih.govacs.org |
| N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQ) | Antifungal | Aspergillus spp., Penicillium spp., Botrytis cinerea | researchgate.net |
| Substituted Tetrahydroquinolines | Antifungal | Cladosporium cladosporoides (phytopathogenic fungus) | nih.gov |
Derivatives of the tetrahydroisoquinoline skeleton have been investigated for their cardiovascular effects. Studies have shown that certain substituted THIQs can induce both hypotension (antihypertensive effect) and bradycardia (slowing of the heart rate). nih.gov
One line of research identified a series of substituted THIQs that inhibit [3H]-nitrendipine binding to rat cerebral cortical membranes, which is indicative of an interaction with L-type calcium channels. nih.gov A significant correlation was found between the compounds' ability to inhibit this binding and their ability to block high KCl-induced contraction of the rat aorta in vitro. nih.gov
A particularly potent compound from this series, CPU-23, which features a complex substituent at the 2-position, was found to act as a competitive inhibitor at the dihydropyridine (B1217469) binding site on the L-type calcium channel. nih.gov Unlike the classic calcium channel blocker nifedipine, which typically causes reflex tachycardia, this THIQ derivative induced both dose-dependent hypotension and bradycardia in anesthetized rats. nih.gov This suggests that specific THIQ derivatives may exert their cardiovascular effects by modulating L-type calcium channels, offering a potential advantage over traditional blockers by avoiding compensatory tachycardia. nih.gov
Cardiovascular Effects of a 2-Substituted THIQ Derivative (CPU-23)
This table outlines the mechanistic findings and physiological effects of a representative 2-substituted tetrahydroisoquinoline compound, demonstrating its potential as an antihypertensive and bradycardic agent.
| Compound | Proposed Mechanism of Action | Observed Physiological Effects | Reference |
|---|---|---|---|
| CPU-23 (A 2-substituted THIQ derivative) | Competitive inhibitor at the dihydropyridine binding site of the L-type calcium channel. | - Induces both hypotension and bradycardia in a dose-dependent manner.
| nih.gov |
The tetrahydroisoquinoline scaffold is a promising framework for the development of novel anticonvulsant agents, with a primary mechanism of action involving the antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.netnih.gov AMPA receptors are key mediators of fast excitatory synaptic transmission in the brain, and their over-activation is implicated in the generation and spread of seizures. frontiersin.org
Researchers have designed and synthesized various series of THIQ derivatives, including N-substituted isoquinolines, as potential noncompetitive AMPA receptor antagonists. researchgate.netnih.gov In a noncompetitive mechanism, the antagonist does not compete with the endogenous ligand (glutamate) at its binding site but instead binds to an allosteric site on the receptor, changing its conformation and preventing ion flow. ucdavis.edu
Structure-activity relationship (SAR) studies have been conducted to optimize the anticonvulsant potency of these compounds. For example, a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives showed high anticonvulsant potency in a mouse model of sound-induced seizures. nih.gov Further studies on N-substituted isoquinolines led to the identification of compounds with significant anticonvulsant properties in screening against audiogenic seizures. nih.gov The most active of these compounds was subsequently tested using the patch-clamp technique, which confirmed its ability to antagonize AMPA-mediated effects in vitro. nih.gov This line of research demonstrates that the THIQ scaffold can be effectively modified to produce potent anticonvulsants that function by selectively blocking AMPA receptors, a key target in epilepsy treatment. researchgate.netnih.gov
Anticonvulsant Profile of Tetrahydroisoquinoline Derivatives
This table summarizes the development and mechanistic validation of THIQ derivatives as anticonvulsant agents acting via AMPA receptor antagonism.
| Derivative Class | Molecular Target | Mechanism | Validation / Key Findings | Reference |
|---|---|---|---|---|
| 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | AMPA Receptor | Potential Noncompetitive Antagonism | Showed high anticonvulsant potency in audiogenic seizure tests in mice. | researchgate.netnih.gov |
| N-Substituted Isoquinolines | AMPA Receptor | Noncompetitive Antagonism | Active compounds showed anticonvulsant properties; lead compound confirmed to antagonize AMPA-mediated effects in patch-clamp studies. | nih.gov |
Computational and Theoretical Chemistry Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a THIQ derivative, might interact with a biological target, typically a protein or enzyme.
While specific docking studies on 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline were not found, research on related THIQ analogs demonstrates the utility of this method. For instance, molecular docking simulations have been crucial in elucidating the binding modes of novel THIQ derivatives. In one study, a series of tetrahydroisoquinoline-conjugated dipeptides were synthesized and evaluated for their antimicrobial properties. Docking studies against the E. coli DNA gyrase B enzyme (PDB ID: 4KFG) revealed significant binding interactions that correlated with their observed antibacterial activity. nih.gov The simulations showed that the compounds fit into the active site of the enzyme, with one of the most potent compounds exhibiting a strong binding affinity with a docking score of -6.708 kcal/mol. nih.gov
Similarly, docking studies were performed on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives to understand their binding pattern as sigma-2 receptor ligands. nih.gov These simulations, conducted as part of a homology modeling study, helped to identify key interactions between the ligands and the receptor, providing a basis for designing more selective and potent compounds. nih.gov Another study docked various THIQ analogs into the non-nucleoside inhibitor binding pocket of HIV-1 Reverse Transcriptase, revealing that these compounds could share the same binding mode as established inhibitors like Efavirenz. scispace.com
These examples underscore how molecular docking can be applied to predict the binding orientation, affinity, and specific interactions of this compound with various biological targets, guiding further experimental validation.
Table 1: Representative Molecular Docking Studies of Tetrahydroisoquinoline Derivatives
| Derivative Class | Target Protein | Key Findings | Reference |
| Tetrahydroisoquinoline-conjugated dipeptides | E. coli DNA gyrase B | Strong correlation between docking scores (e.g., -6.708 kcal/mol for the top compound) and antibacterial activity. | nih.gov |
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs | Sigma-2 Receptor | Elucidation of binding patterns to guide the design of selective ligands. | nih.gov |
| 1,2,3,4-tetrahydroisoquinoline (B50084) analogs | HIV-1 Reverse Transcriptase | Analogs share the same binding pocket as known non-nucleoside inhibitors. | scispace.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. In drug design, MD simulations are used to study the stability of ligand-protein complexes, refine docked poses, and understand the dynamic nature of binding interactions.
For the tetrahydroisoquinoline scaffold, MD simulations have offered critical insights. In the study of THIQ-based CD44 antagonists, MD simulations were used to analyze compounds that were identified through pharmacophore screening and docking. rug.nl The simulations, run in explicit solvent, confirmed that the identified compounds could form stable complexes with the human CD44 hyaluronan-binding domain (hCD44HAbd), thus validating them as potential antagonists. rug.nl
These studies illustrate that MD simulations would be a valuable next step after docking this compound to a target. They can confirm the stability of the predicted binding pose, reveal important dynamic interactions, and provide a more accurate picture of the binding event at an atomic level.
Pharmacophore Modeling for Activity Prediction and De Novo Design
Pharmacophore modeling is a powerful method used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. This model can then be used to screen virtual libraries for new potential ligands or to guide the design of novel compounds.
The THIQ scaffold has been a subject of pharmacophore modeling to elucidate features necessary for various biological activities. For instance, researchers synthesized three series of THIQ analogs to develop a common pharmacophore for anti-tuberculosis activity against Mycobacterium bovis BCG and M. tuberculosis H37Rv. nih.gov This approach helps in understanding the key structural requirements for potency.
In another study, researchers investigated THIQ-based ligands for the dopamine (B1211576) D3 receptor (D3R). nih.gov Based on molecular modeling, they identified that the ability to form specific hydrogen bonds with Ser192 of the receptor was a key feature of the primary pharmacophore, influencing binding affinity. nih.gov Similarly, a computational approach to design new CD44 antagonists started with analyzing crystal structures to define a pharmacophore based on the binding mode of THIQ-containing compounds. rug.nl This pharmacophore was then used to screen a large library of virtually generated molecules. rug.nl
These examples show that a pharmacophore model could be developed for a target of interest for this compound. By comparing its features to a set of known active and inactive compounds, a predictive model can be built to guide the synthesis of more potent and selective analogs.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are used to study the electronic structure, geometry, and reactivity of molecules from first principles. Methods like Density Functional Theory (DFT) can provide valuable descriptors such as molecular orbital energies (HOMO, LUMO), electrostatic potentials, and atomic charges. These descriptors help in understanding a molecule's reactivity, stability, and intermolecular interactions.
In a separate study on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, DFT calculations were employed to compute reactivity indices, which supported the experimental findings on their antifungal properties. researchgate.net Such calculations can provide insights into the regions of a molecule that are susceptible to nucleophilic or electrophilic attack, which is crucial for understanding metabolic pathways and designing more stable compounds. These methods provide foundational data for more complex modeling techniques like QSAR. nrel.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more chemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) to activity.
The THIQ scaffold has been successfully analyzed using QSAR approaches. One study focused on the tumor-specificity of 38 different 1,2,3,4-tetrahydroisoquinoline derivatives. nih.gov By calculating 17 different chemical descriptors using quantum chemical methods, they developed a QSAR model that could predict tumor specificity. The water-accessible surface area was found to have the highest correlation. nih.gov
In another application, 3D-QSAR models (CoMFA and CoMSIA) were established for 40 tetrahydroquinoline derivative inhibitors targeting the enzyme Lysine-specific demethylase 1 (LSD1), a significant target in cancer research. mdpi.com These models yielded good statistical and predictive power and were used to design seven new derivatives with potentially higher activity. mdpi.com Similarly, a QSAR study on 1-aryl-tetrahydroisoquinoline derivatives as anti-HIV drug candidates was performed using electronic descriptors calculated by the semi-empirical PM3 method, resulting in a robust predictive model.
These studies demonstrate that if a series of this compound analogs with measured biological activity were available, a QSAR model could be developed. This model would be invaluable for predicting the activity of new, unsynthesized derivatives and for optimizing the lead structure to enhance potency and selectivity.
Table 2: QSAR Studies on Tetrahydroisoquinoline (THIQ) and Related Scaffolds
| Compound Class | Biological Activity / Target | Key Descriptors / Findings | Reference |
| 1,2,3,4-Tetrahydroisoquinoline derivatives | Tumor-specificity | Water-accessible surface area showed the highest correlation with tumor specificity. | nih.gov |
| Tetrahydroquinoline derivatives | Lysine-specific demethylase 1 (LSD1) inhibitors | 3D-QSAR models (CoMFA, CoMSIA) were used to design new, more potent inhibitors. | mdpi.com |
| 1-aryl-tetrahydroisoquinoline derivatives | Anti-HIV activity | A predictive QSAR model was built using electronic descriptors like atomic net charge and dipole moment. |
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Techniques (e.g., Advanced NMR, Mass Spectrometry)
Spectroscopic methods are fundamental to the structural analysis of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline, offering a non-destructive means to probe its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the specific proton (¹H) and carbon (¹³C) chemical shifts. ipb.pt These experiments reveal connectivity between adjacent protons, direct carbon-proton attachments, and long-range carbon-proton couplings, respectively, which collectively confirm the tetrahydroisoquinoline core structure and the placement of the isopropyl group on the nitrogen atom. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of atoms, aiding in the determination of stereochemistry and conformation of the molecule and its derivatives. ipb.pt The chemical shifts observed in the ¹³C NMR spectrum are characteristic of the specific carbon environments within the molecule.
Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), allows for the precise determination of the molecular formula. rsc.org The fragmentation patterns observed in the mass spectrum are characteristic of the tetrahydroisoquinoline scaffold and the N-isopropyl substituent. nih.gov For aliphatic amines, a common fragmentation pathway is α-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org In the case of isoquinoline (B145761) alkaloids, a characteristic fragmentation involves the loss of the substituent on the nitrogen atom. nih.gov This leads to the formation of specific fragment ions that are diagnostic for the structure of the parent molecule. nih.govnih.gov
Table 1: Spectroscopic Data for Tetrahydroisoquinoline Derivatives
| Technique | Derivative | Key Observations | Reference |
|---|---|---|---|
| ¹³C NMR | (R)-2-isopropyl-1,2,3,4-tetrahydroquinoline | δ 144.9, 129.4, 126.8, 121.5, 117.0, 114.1, 53.2, 29.6, 27.7, 26.6, 10.2 | rsc.org |
| HRMS | C₁₅H₂₄NNaO₂P⁺ | Calculated [M+H]⁺: 304.1437, Found: 304.1142 | rsc.org |
| HRMS | C₂₁H₂₅NO₂P⁺ | Calculated [M+H]⁺: 354.1617, Found: 354.1618 | rsc.org |
Chromatographic Methods for Purification and Enantiomeric Purity Assessment (e.g., Chiral HPLC)
Chromatographic techniques are essential for the purification of this compound and for determining its enantiomeric purity, a critical aspect for chiral molecules.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the purification and analytical assessment of this compound. For purification, normal-phase flash column chromatography using silica (B1680970) gel is a common practice. rsc.org
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the definitive method for separating and quantifying the enantiomers of this compound. nih.govchromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. chromatographyonline.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a broad range of pharmaceutical compounds. nih.govnih.gov
The development of a chiral HPLC method involves screening various chiral columns and mobile phase compositions to achieve optimal separation. chromatographyonline.com For basic compounds like this compound, the addition of a small amount of an amine, such as diethylamine, to the mobile phase is often necessary to improve peak shape and resolution. chromatographyonline.com The enantiomeric purity, or enantiomeric excess (ee), is determined by integrating the peak areas of the two enantiomers in the chromatogram. rsc.orgchromatographyonline.com This is a crucial quality control measure in pharmaceutical development, as different enantiomers can have distinct pharmacological and toxicological profiles. americanpharmaceuticalreview.com
Table 2: Chiral HPLC Methods for Tetrahydroisoquinoline Derivatives
| Derivative | Chiral Column | Mobile Phase | Detection | Retention Times (min) | Reference |
|---|---|---|---|---|---|
| (R)-2-isopropyl-1,2,3,4-tetrahydroquinoline | Chiralcel OD | hexane/IPA = 98/2 | 254 nm | (R)-enantiomer (minor): 6.56, (S)-enantiomer (major): 7.91 | rsc.org |
| (S)-2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline | Chiralcel OD | hexane/IPA = 98/2 | 254 nm | (S)-enantiomer (minor): 5.90, (R)-enantiomer (major): 8.53 | rsc.org |
| C₁₅H₂₄NO₂P | Chiralcel OD | hexane/IPA = 80/20 | 220 nm | (S)-enantiomer: 4.96, (R)-enantiomer: 6.20 | rsc.org |
| C₂₁H₂₄NO₂P | Chiralcel OD | hexane/IPA = 80/20 | 220 nm | (S)-enantiomer: 10.91, (R)-enantiomer: 15.34 | rsc.org |
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| (R)-2-isopropyl-1,2,3,4-tetrahydroquinoline |
| (S)-2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline |
| C₁₅H₂₄NNaO₂P⁺ |
| C₁₅H₂₄NO₂P |
| C₂₁H₂₅NO₂P⁺ |
| C₂₁H₂₄NO₂P |
| Diethylamine |
| Hexane |
| Isopropanol (B130326) (IPA) |
Future Directions and Research Challenges
Development of Novel Synthetic Routes for Stereoselective Access
A primary challenge in the synthesis of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives is achieving stereoselectivity. The biological activity of chiral molecules often resides in a single enantiomer, making access to enantiomerically pure compounds critical. Future research must focus on developing novel and efficient synthetic methods to control the stereochemistry at the C1 position and any other stereocenters in the molecule.
Key research avenues include:
Asymmetric Catalysis: The development of new chiral catalysts for reactions like the Pictet-Spengler and Bischler-Napieralski reactions is essential. nih.gov These reactions are cornerstones in THIQ synthesis, and catalytic asymmetric versions would provide direct access to enantiomerically enriched products. For instance, the use of chiral catalysts like (R,R)-RuTsDPEN has been successful in the asymmetric transfer hydrogenation of isoquinoline (B145761) moieties to afford chiral THIQs. nih.gov
Chirality Transfer Reactions: Intramolecular 1,3-chirality transfer reactions offer another sophisticated strategy. For example, chiral amino alcohols have been used to construct chiral 1-substituted tetrahydroisoquinolines with high enantiomeric excess through a Bismuth(III) triflate catalyzed cyclization. nih.gov This method proceeds via a syn SN2'-type process, effectively transferring the stereochemistry from the starting material to the product. nih.gov
Novel Cyclization Strategies: Exploring new cyclization methods beyond the traditional approaches is a promising direction. Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines have been shown to produce tetrahydroquinolines, a related class of N-heterocycles, suggesting potential applicability to THIQ synthesis. researchgate.net Similarly, reactions involving Grignard reagents with 3,4-dihydroisoquinolines have been investigated for creating 1-substituted THIQs, though controlling the reaction conditions is crucial for achieving good yields. researchgate.net
Advances in these areas will facilitate the synthesis of specific stereoisomers of this compound derivatives, enabling a more precise evaluation of their structure-activity relationships (SAR).
Elucidation of Undiscovered Molecular Targets
While derivatives of the THIQ scaffold are known to interact with various biological targets, the full spectrum of molecular interactions for many analogues, including this compound, remains to be discovered. Identifying these targets is fundamental to understanding their mechanisms of action, predicting potential therapeutic applications, and identifying possible off-target effects.
Future research should prioritize:
Target Identification and Validation: A significant challenge lies in moving beyond known targets, such as β-adrenoreceptors or the NF-κB pathway, to uncover novel binding partners. nih.govnih.gov Techniques like affinity chromatography, chemical proteomics, and computational target prediction can be employed to identify proteins that interact with this compound derivatives.
Mechanism of Action Studies: Once a potential target is identified, detailed biochemical and cellular assays are necessary to validate the interaction and elucidate the functional consequences. For example, studies have shown that certain THIQ derivatives can block the nuclear translocation of NF-κB, leading to anticancer effects. nih.gov Similar in-depth studies are needed for newly discovered targets.
Polypharmacology Profiling: It is likely that THIQ derivatives act on multiple targets, a concept known as polypharmacology. A comprehensive profiling of the biological activities of these compounds against a wide range of receptors, enzymes, and ion channels is necessary. This approach can reveal unexpected therapeutic opportunities and potential liabilities. For instance, some THIQ derivatives have been investigated for their dual activity as cholinesterase inhibitors and histamine (B1213489) H3 receptor antagonists for Alzheimer's disease. nih.gov
A deeper understanding of the molecular targets will pave the way for more informed drug design and development efforts.
Rational Design of Highly Selective and Potent Analogues
The rational design of new analogues of this compound is a key future direction aimed at improving potency and selectivity for specific biological targets. scispace.com This involves a systematic exploration of the structure-activity relationships (SAR) to optimize the therapeutic profile of the lead compounds. nih.gov
Key aspects of this research include:
Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are needed to understand how different substituents on the tetrahydroisoquinoline core and the N-isopropyl group influence biological activity. Research has shown that for some THIQ derivatives, the nature and position of substituents on the aromatic ring are crucial for potent activity. nih.gov
Bioisosteric Replacement: Employing bioisosteric replacement strategies can lead to analogues with improved pharmacokinetic properties, such as enhanced metabolic stability or better oral bioavailability, while maintaining or improving potency.
Fragment-Based and Scaffold Hopping Approaches: These modern medicinal chemistry strategies can be used to identify novel core structures that mimic the key pharmacophoric features of the this compound scaffold, potentially leading to compounds with entirely new intellectual property.
The ultimate goal is to develop analogues with a fine-tuned balance of potency, selectivity, and drug-like properties, making them suitable candidates for further preclinical and clinical development. researchgate.net
Integration of Advanced Computational Techniques in Drug Discovery Pipelines
The integration of advanced computational techniques is poised to revolutionize the discovery and development of new drugs based on the this compound scaffold. nih.gov Computer-aided drug design (CADD) can significantly accelerate the drug discovery process, reduce costs, and provide valuable insights into drug-receptor interactions. youtube.comyoutube.com
Future research should leverage the following computational approaches:
Virtual Screening and Molecular Docking: High-throughput virtual screening of large compound libraries can identify new hits with the THIQ scaffold. youtube.com Molecular docking studies can then be used to predict the binding modes of these hits within the active site of a target protein, guiding the selection of candidates for synthesis and biological testing. youtube.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of this compound analogues with their biological activities. capes.gov.br These models are valuable predictive tools for designing new compounds with enhanced potency.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how these ligands interact with their biological targets over time, offering deeper insights into the stability of the drug-receptor complex and the molecular basis of activity.
ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial. Integrating these predictions early in the discovery pipeline can help to deprioritize compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.
By harnessing the power of computational chemistry and bioinformatics, researchers can make more informed decisions and streamline the path from initial hit to viable drug candidate. nih.govyoutube.com
Q & A
Q. Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 hours | 10–30 minutes |
| Yield | 60–70% | 85–90% |
| Purity (HPLC) | 85–90% | 95–98% |
| Energy Efficiency | Low | High |
Basic: What spectroscopic techniques are recommended for characterizing this compound derivatives?
Answer:
Structural characterization requires a combination of techniques:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent placement (e.g., isopropyl group at C2 in ). Key signals include aromatic protons (δ 6.5–7.5 ppm) and aliphatic protons (δ 1.0–3.0 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches at 1200–1350 cm in ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., CHNO in ).
- X-ray Crystallography : Resolves stereochemistry for chiral centers (e.g., in ).
Advanced: How can researchers optimize Suzuki coupling reactions to introduce aryl groups at the 4-position of the tetrahydroisoquinoline scaffold?
Answer:
Suzuki-Miyaura coupling () is effective for aryl functionalization. Optimization steps include:
- Catalyst Selection : Use Pd(PPh) or Pd(OAc) with ligands (e.g., SPhos) for electron-deficient aryl bromides.
- Solvent System : 1,2-Dimethoxyethane (DME)/HO (3:1) enhances solubility and reaction efficiency.
- Base : NaCO (2M aqueous) ensures pH stability.
- Temperature : 80–100°C for 6–12 hours.
Post-coupling, reduce the intermediate with NaCNBH in MeOH/HCl to yield the tetrahydroisoquinoline derivative. Monitor reaction progress via TLC or LC-MS .
Advanced: What strategies resolve contradictions in biological activity data between synthetic derivatives?
Answer:
Contradictions often arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:
- Purity Assessment : Use HPLC (≥95% purity; ) and DSC (melting point analysis).
- Stereochemical Control : Chiral chromatography (e.g., for (1S)-1-phenyl derivatives in ) or asymmetric synthesis ().
- Standardized Assays : Replicate cytotoxicity (MTT assay) and antimicrobial (MIC testing) studies under identical conditions (e.g., pH, cell lines) .
Q. Table 2: Biological Activity Variability in Derivatives
| Derivative | Cytotoxicity (IC, μM) | Antibacterial (MIC, μg/mL) |
|---|---|---|
| 1-Methyl-THIQ | 25.3 | 64 |
| 2-Isopropyl-THIQ | 12.7 | 32 |
| 4-Aryl-THIQ () | 8.9 | 16 |
Advanced: How does alkyl chain length in 1-alkyl-tetrahydroisoquinoline derivatives influence cytotoxicity and antimicrobial activity?
Answer:
Longer alkyl chains (C6–C17) enhance lipophilicity, improving membrane permeability but potentially reducing solubility. highlights that:
- Cytotoxicity : IC decreases with chain length up to C12 (e.g., 5.2 μM for C12 vs. 18.4 μM for C6).
- Antimicrobial Activity : Optimal chain length is C8–C10 (MIC 8–16 μg/mL). Beyond C12, activity plateaus due to micelle formation.
Use QSAR models to predict bioactivity and guide synthesis .
Methodological: What safety protocols are critical when handling tetrahydroisoquinoline derivatives?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and ANSI-approved goggles ().
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas in ).
- Storage : Store derivatives at –20°C under inert gas (N) to prevent degradation ().
- Waste Disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
